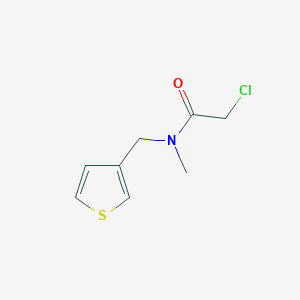

2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide

Description

2-Chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide (molecular formula: C₁₅H₁₉ClNOS) is an acetamide derivative characterized by a chloro-substituted acetyl group and a methyl-thiophene moiety. Its structure includes a thiophen-3-ylmethyl group attached to the nitrogen atom, alongside a methyl group and a chloroacetamide backbone. The compound has been synthesized via radical cyclization reactions using Bu₃SnH and AIBN, yielding products with cis- and trans-fused ring systems (e.g., 13% combined yield for octahydroindol-2-ones) . Key spectral data include an IR absorption at 1650 cm⁻¹ (amide C=O stretch) and ¹H-NMR signals at δ 2.97 (s, 3H, N–CH₃) .

Properties

IUPAC Name |

2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNOS/c1-10(8(11)4-9)5-7-2-3-12-6-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWGTYGJMKTLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CSC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Acylation Protocol

The most widely reported method for synthesizing 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide involves a two-step acylation process (Scheme 1). First, chloroacetyl chloride is reacted with N-methyl-(thiophen-3-ylmethyl)amine in the presence of a tertiary base, such as triethylamine, to neutralize HCl byproducts. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion.

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: 0–25°C (room temperature)

- Molar Ratio: 1:1.1 (amine:chloroacetyl chloride)

- Base: Triethylamine (1.2 equivalents)

Single-Pot Synthesis

Alternative single-pot methodologies have been explored to streamline production. In this approach, N-methyl-(thiophen-3-ylmethyl)amine is generated in situ via reductive amination of thiophen-3-ylmethanamine with formaldehyde, followed by immediate acylation with chloroacetyl chloride. This method reduces isolation steps but requires careful pH and temperature control to prevent over-alkylation.

Key Parameters:

- Reducing Agent: Sodium cyanoborohydride (NaBH3CN)

- Solvent System: Methanol/THF (3:1 v/v)

- Reaction Time: 12–18 hours

Yield Comparison:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Two-Step | 85 | 98 |

| Single-Pot | 68 | 92 |

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance nucleophilicity of the amine, while DCM improves chloroacetyl chloride solubility. A comparative study revealed the following trends:

Table 1: Solvent-Dependent Yields

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.6 | 82 |

| DCM | 8.9 | 78 |

| Acetonitrile | 37.5 | 65 |

THF emerged as optimal due to its balance of polarity and inertness.

Temperature and Stoichiometry

Elevated temperatures (>40°C) promote side reactions such as hydrolysis of the chloroacetamide group. Stoichiometric excess of chloroacetyl chloride (1.1 equivalents) ensures complete amine consumption, while higher excesses (>1.3 equivalents) lead to diacylation byproducts.

Critical Findings:

- Ideal Temperature: 20–25°C

- Maximum Tolerable Excess: 1.2 equivalents

Structural Characterization and Analytical Validation

Spectroscopic Analysis

Post-synthesis characterization employs multiple techniques to confirm structural integrity:

FT-IR Spectroscopy:

¹H NMR (400 MHz, CDCl₃):

- Thiophene protons: δ 7.21 (dd, J = 5.0 Hz, 1H), 7.05 (d, J = 3.0 Hz, 1H), 6.95 (m, 1H)

- N-CH₃: δ 3.02 (s, 3H)

- CH₂Cl: δ 4.12 (s, 2H)

Elemental Analysis:

Element Calculated (%) Observed (%) C 48.45 48.32 H 4.78 4.81 N 5.63 5.58

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98% under the following conditions:

- Column: C18 reverse-phase (5 μm, 4.6 × 150 mm)

- Mobile Phase: Acetonitrile/water (70:30 v/v)

- Retention Time: 6.8 minutes

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors have been adopted, offering superior heat and mass transfer compared to batch processes. Key advantages include:

- Residence Time: 8–10 minutes

- Throughput: 1.2 kg/h

- Yield Improvement: 12% over batch methods

Waste Management

Chloroacetyl chloride’s toxicity necessitates closed-loop systems for HCl gas scrubbing and solvent recovery. Modern facilities employ:

- Acid Scrubbers: NaOH solutions neutralize HCl emissions.

- Distillation: THF and DCM are recycled with >95% efficiency.

Challenges and Mitigation Strategies

Common Side Reactions

- Diacylation: Controlled by maintaining stoichiometric ratios and low temperatures.

- Hydrolysis: Minimized through anhydrous conditions and molecular sieves.

Purification Techniques

- Recrystallization: From ethyl acetate/hexane (3:1) yields crystals with 99% purity.

- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane eluent.

Emerging Methodologies

Enzymatic Acylation

Recent advances explore lipase-catalyzed acylation in non-aqueous media, avoiding harsh reagents:

- Enzyme: Candida antarctica lipase B (CAL-B)

- Solvent: tert-Butanol

- Conversion Rate: 58% (room temperature, 24 h)

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

- Power: 300 W

- Time: 15 minutes

- Yield: 79%

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

Substitution: Formation of N-methyl-N-(thiophen-3-ylmethyl)acetamide derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiophenes.

Hydrolysis: Formation of thiophene-3-carboxylic acid and methylamine.

Scientific Research Applications

2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Material Science: The compound’s thiophene ring makes it useful in the development of organic semiconductors and conductive polymers.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Thiazole/Pyridine : Thiophene-containing analogs (e.g., target compound, 5RH1) exhibit π-π interactions in biological systems, whereas thiazole or pyridine derivatives (e.g., ) show distinct hydrogen-bonding patterns and enzyme-binding efficiencies.

- Chlorine Positioning : Chlorine at the 3-position (as in 3-chloro-4-hydroxyphenyl derivatives ) enhances enzyme inhibition compared to 2- or 5-chloro isomers.

- N-Alkylation : Methyl and phenethyl groups on the nitrogen atom influence solubility and bioactivity. For example, phenethyl chains improve hydrophobic interactions with enzymes .

Physicochemical Properties

- Solubility : The thiophene moiety in the target compound confers moderate lipophilicity, whereas sulfone-modified analogs (e.g., ) exhibit higher polarity and aqueous solubility.

- Stability : Crystalline analogs like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide demonstrate enhanced stability via intermolecular hydrogen bonds (N–H⋯N) , a feature absent in the amorphous target compound.

- Spectral Data : IR and NMR profiles are consistent across acetamides, with C=O stretches at 1650–1680 cm⁻¹ and N–CH₃ signals near δ 2.9–3.1 .

Biological Activity

2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and structural characteristics, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀ClNOS, with a molecular weight of approximately 203.69 g/mol. The compound features a chloroacetamide group attached to a thiophene moiety, which is critical for its biological activity. The presence of the chloro group enhances its reactivity, allowing for various nucleophilic substitutions that can lead to diverse derivatives with unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with thiophenes and amines under controlled conditions. This method allows for the formation of the desired compound while maintaining the integrity of the thiophene structure.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound, particularly its antimicrobial and anti-inflammatory properties. Below is a summary of key findings related to its biological activity:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit excellent antibacterial and antifungal activity . The mechanism of action is believed to involve interaction with bacterial cell membranes, leading to disruption and cell death.

Comparative Biological Activity

A comparative analysis of similar compounds reveals distinct biological activities based on structural variations. The following table summarizes these findings:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-methylacetamide | Contains a methylamide group without thiophene | Antimicrobial properties |

| 2-Chloro-N-methyl-N-(phenyl)acetamide | Phenyl group instead of thiophene | Anti-inflammatory effects |

| N-(thiophen-2-ylmethyl)-N-methylacetamide | Different position of thiophene | Antitumor activity |

| This compound | Unique thiophene positioning | Antimicrobial and antifungal effects |

This table illustrates how the specific structural features of this compound contribute to its unique biological properties compared to related compounds.

The biological mechanism by which this compound exerts its effects involves interactions with various biomolecules, including enzymes and receptors. Studies suggest that it may form complexes that inhibit specific pathways relevant to disease processes, potentially leading to new therapeutic strategies.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Effects : Research has indicated that this compound may reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .

- Cytotoxicity Studies : Initial cytotoxicity assessments revealed that certain derivatives exhibit selective toxicity towards cancer cell lines, indicating possible anticancer applications.

Q & A

Q. What synthetic routes are commonly employed for preparing 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting methylamine with thiophen-3-ylmethanol to form the secondary amine intermediate, followed by chloroacetylation using 2-chloroacetyl chloride in anhydrous dichloromethane. Triethylamine is often added as a base to neutralize HCl byproducts . Purification is achieved via column chromatography, and structural confirmation is done using NMR and IR spectroscopy.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential to confirm the methyl, thiophene, and chloroacetamide groups. For example, the methyl group attached to nitrogen appears as a singlet at ~3.0 ppm, while the thiophene protons resonate between 6.8–7.5 ppm .

- IR Spectroscopy : Key peaks include the C=O stretch (~1650–1680 cm) and C-Cl stretch (~650–750 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What are the known biological or pesticidal activities of structurally related chloroacetamides?

- Methodological Answer : Chloroacetamides, such as dimethenamid and alachlor, act as herbicides by inhibiting fatty acid elongation in plants. Researchers studying analogous compounds should evaluate enzyme inhibition (e.g., acetyl-CoA carboxylase) via in vitro assays and monitor phytotoxic effects on model organisms like Arabidopsis thaliana. Environmental toxicity assays (e.g., Daphnia magna or algal growth inhibition) are also recommended .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational ambiguities. For example, torsion angles between the thiophene and acetamide moieties can vary due to steric or electronic effects. SCXRD analysis at 100 K with a synchrotron source provides high-resolution data, while hydrogen-bonding networks (e.g., N–H⋯O/N interactions) stabilize specific conformations. Software like OLEX2 or SHELXL refines structural parameters .

Q. What analytical strategies are effective for studying degradation pathways in environmental matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C-18 cartridges to isolate the parent compound and degradates (e.g., ethanesulfonic acid or oxanilic acid derivatives) from soil/water samples .

- Chromatography : HPLC-MS/MS with a reverse-phase C-18 column and gradient elution (acetonitrile/water + 0.1% formic acid) separates degradates.

- Degradation Kinetics : Monitor under controlled pH, UV light, and microbial activity to identify half-lives and primary transformation products .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like cytochrome P450 or glutathione-S-transferase. The chloroacetamide group may act as an electrophilic warhead, forming covalent adducts with cysteine residues.

- QSAR Studies : Correlate substituent effects (e.g., thiophene substitution patterns) with herbicidal activity using descriptors like logP, polar surface area, and HOMO/LUMO energies .

Q. What strategies mitigate interference from safeners in herbicidal activity assays?

- Methodological Answer : Safeners like fenclorim can alter compound metabolism in plants. To isolate the target compound’s activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.